3-Phenyl-2-oxazolidinone
Overview
Description
3-Phenyl-2-oxazolidinone is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents
Scientific Research Applications
3-Phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential as antibacterial agents, particularly against drug-resistant strains.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
3-Phenyl-2-oxazolidinone, like other oxazolidinones, primarily targets the peptidyl transferase center of the large bacterial ribosome subunit . This target is encoded by multiple rRNA genes, which apparently minimizes the development of resistance at the target level .
Mode of Action
This compound inhibits protein synthesis by binding at the P site at the ribosomal 50S subunit . This interaction prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the ribosomal 50S subunit, this compound disrupts the formation of the 70S initiation complex, which is crucial for the translation process . This disruption leads to the inhibition of protein synthesis, affecting the growth and survival of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes this compound effective against a wide range of multidrug-resistant Gram-positive pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs metabolized by the cytochrome P450 pathway could potentially affect the action of this compound . .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Oxazolidinones have been shown to have potent activity against a wide range of multidrug-resistant Gram-positive pathogens . They inhibit protein synthesis by acting on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex .
Molecular Mechanism
The one-pot conversion of carbon dioxide, ethylene oxide, and aniline to 3-Phenyl-2-oxazolidinone has been explored using DFT methods .
Temporal Effects in Laboratory Settings
Oxazolidinones have been shown to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. A dose-dependent effect of contezolid, another oxazolidinone, was observed in a thigh infection model of S. aureus-infected mice .
Metabolic Pathways
The in vivo metabolism of MRX-I, another oxazolidinone, is primarily associated with oxidative opening of the 2,3-dihydropyridin-4-one C-ring .
Transport and Distribution
Oxazolidinones have been shown to have good tissue and organ penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethylene oxide. This reaction typically occurs under mild conditions and yields the desired oxazolidinone product. Another method involves the cyclization of N-phenylethanolamine with phosgene or its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve yields.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Eperezolid: A compound with similar antibacterial properties but different pharmacokinetic profiles.
Uniqueness: 3-Phenyl-2-oxazolidinone is unique due to its specific structural features, such as the phenyl group, which can influence its chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in different fields further distinguishes it from other oxazolidinone derivatives.
Properties
IUPAC Name |
3-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCGHLIHJJIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220568 | |
Record name | 3-Phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-56-0 | |
Record name | 3-Phenyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Phenyl-2-oxazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-56-0 | |
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Record name | 703-56-0 | |
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Record name | 3-Phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3-Phenyl-2-oxazolidinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4K6346AP | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3-Phenyl-2-oxazolidinones?
A1: A prevalent method involves reacting phenyl isocyanate with an epoxide. For instance, reacting phenyl isocyanate with (2,3-Epoxypropyl)phenyl ether yields 5-Phenoxymethyl-3-phenyl-2-oxazolidinone. This reaction can be catalyzed by various agents, including aluminium chloride, aluminium isopropoxide, pyridine, tetramethylammonium iodide, or calcium ethoxide. Research suggests calcium ethoxide in toluene provides the highest yields. []
Q2: How do the substituents on the 2-oxazolidinone ring affect its fragmentation pattern in mass spectrometry?
A2: The fragmentation pattern is heavily influenced by the substituent at the 5-position:
- 5-Aryl substituents: Compounds like 5-Aryl-3-phenyl-2-oxazolidinones exhibit both carbon dioxide elimination (α-decomposition) and α-cleavage (releasing carbon monoxide and an aldehyde) in roughly equal proportions. []
- 5-Alkyl/Alkylidene substituents: These derivatives primarily undergo carbon dioxide elimination. []
- 4-Aryl substituents: 4-Aryl-3-phenyl-2-oxazolidinones favor α-cleavage as the dominant fragmentation pathway. []
Q3: Can 3-Phenyl-2-oxazolidinones be synthesized through environmentally friendly methods?
A3: Yes, research indicates that ionic liquids like BmimBr and BmimOAc can effectively catalyze the synthesis of 3-Phenyl-2-oxazolidinone from carbon dioxide, ethylene oxide, and aniline. [] This one-pot reaction proceeds through parallel pathways involving ethylene carbonate and 2-phenylamino-ethanol intermediates, with BmimBr facilitating the initial steps and BmimOAc driving the final cyclization to the 2-oxazolidinone. This method aligns with green chemistry principles by utilizing carbon dioxide as a feedstock. []
Q4: How does the structure of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones impact their Monoamine Oxidase (MAO) inhibitory activity?
A4: Studies exploring 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, analogs of the antidepressant toloxatone, reveal that most derivatives exhibit higher inhibitory activity towards MAO-A compared to MAO-B. [] Notably, the (R)-enantiomer of 5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone demonstrates significantly higher potency than toloxatone in inhibiting MAO-A. [] This highlights the importance of stereochemistry and specific substituents in influencing the biological activity of these compounds.
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